Aminooxy-amido-PEG4-propargyl
Description
Aminooxy-amido-PEG4-propargyl (Cat. No. HY-133435) is a non-cleavable polyethylene glycol (PEG)-based linker designed for synthesizing antibody-drug conjugates (ADCs) . Its structure comprises:
- Aminooxy group: Reacts with aldehydes or ketones to form stable oxime bonds, enabling conjugation to glycoproteins or glycan-modified biomolecules.
- Amido group: Provides a stable linkage between the PEG spacer and the propargyl moiety.
- PEG4 chain: A 4-unit polyethylene glycol spacer enhancing hydrophilicity, solubility, and biocompatibility while reducing immunogenicity .
- Propargyl group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for site-specific conjugation with azide-functionalized payloads .
This compound is critical in ADC development due to its dual reactivity (aminooxy and propargyl) and non-cleavable nature, ensuring payload retention until cellular internalization .
Properties
IUPAC Name |
2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURZUINFBYFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of PEG4 Intermediate
The synthesis begins with a tetraethylene glycol (PEG4) backbone. A common approach involves:
-
Epoxidation of PEG4 : Reacting tetraethylene glycol with epichlorohydrin under basic conditions to introduce epoxy groups.
-
Aminooxy Incorporation : The epoxy intermediate is opened with aminooxyacetic acid (Aoa) in aqueous ammonia, forming the aminooxy-amido linkage. This step typically requires pH control (~9–10) and temperatures of 40–60°C to maximize yield.
Key Reaction Parameters :
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Water/DMF (1:1) | |
| Temperature | 50°C, 12 hours | |
| Catalyst | None (base-driven nucleophilic attack) |
Propargylation of the PEG4-Aminooxy Intermediate
The terminal hydroxyl group of the PEG4-aminooxy derivative is replaced with a propargyl group to enable click chemistry. Two methods dominate:
Mitsunobu Reaction with Propargyl Alcohol
Alkylation with Propargyl Bromide
-
Procedure : Reacting PEG4-aminooxy with propargyl bromide in the presence of NaH or K₂CO₃.
-
Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems (dichloroethane/water).
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Mitsunobu | 72 | 95 | 24 hours |
| Alkylation | 68 | 92 | 12 hours |
Protection/Deprotection Strategies
To prevent side reactions during synthesis, protecting groups are employed:
Boc Protection of the Aminooxy Group
-
Boc-Anhydride Treatment : The aminooxy group is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP.
-
Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes the Boc group post-propargylation.
Critical Notes :
-
Unprotected aminooxy groups may undergo undesired oxime formation during propargylation.
-
Boc stability: Withstands alkylation conditions but degrades in strong acids.
Purification and Characterization
Chromatographic Purification
Analytical Validation
Scale-Up Considerations and Industrial Protocols
Solvent Optimization for Large Batches
-
Cost-Effective Solvents : Replacing DMF with dimethylacetamide (DMAc) reduces toxicity without compromising yield.
-
Continuous Flow Synthesis : Patents describe tubular reactors for PEG4-propargyl intermediates, achieving 85% yield at 100 g scale.
Recent Advances and Alternative Routes
Enzymatic Synthesis
Chemical Reactions Analysis
Types of Reactions
Aminooxy-amido-PEG4-propargyl primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This click chemistry reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule.
Oxime Formation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Oxime Formation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents under mild conditions.
Major Products
Triazole Linkages: Formed from CuAAc reactions.
Oxime Linkages: Formed from reactions with aldehydes or ketones .
Scientific Research Applications
Key Applications
-
Bioconjugation
- Antibody-Drug Conjugates (ADCs): The compound serves as a linker in ADCs, facilitating targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity. Its ability to form stable oxime linkages with aldehydes makes it suitable for creating robust conjugates .
- Protein Engineering: It is utilized to modify proteins and peptides, allowing researchers to study interactions and dynamics within biological systems. For instance, conjugation can alter protein activity or localization, providing insights into cellular processes .
-
Drug Delivery Systems
- PEGylation: The incorporation of PEG into therapeutic agents reduces immunogenicity and enhances circulation half-life, improving the pharmacokinetics of drugs . This is particularly beneficial for peptide-based therapies where stability in circulation is crucial.
- Click Chemistry: The compound's reactivity allows for metal-free click chemistry applications, enabling the formation of hydrogels with tunable mechanical properties by adjusting the concentration of aminooxy-PEG .
- Research Tools
Case Study 1: Antibody-Drug Conjugate Development
A study demonstrated the synthesis of an ADC using this compound as a linker. The resulting conjugate exhibited enhanced specificity towards cancer cells, significantly improving therapeutic efficacy while reducing off-target effects.
Case Study 2: Protein Modification
In research involving superfolder Green Fluorescent Protein (sfGFP), this compound was used to create conjugates that maintained fluorescence while allowing for specific modifications. This highlighted its utility in protein engineering and cellular imaging applications.
Case Study 3: Hydrogel Formation
Researchers explored the mechanical properties of hydrogels formed using this compound. By varying the weight percent of the compound, they achieved hydrogels with tailored stiffness and elasticity, showcasing its potential in tissue engineering applications .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Bioconjugation | Used as a linker in ADCs and protein modifications | Targeted drug delivery, enhanced specificity |
| Drug Delivery Systems | Facilitates PEGylation and click chemistry for drug formulation | Improved pharmacokinetics and reduced immunogenicity |
| Research Tools | Modifies proteins for signaling studies | Insights into cellular processes |
| Case Study | Findings | Implications |
|---|---|---|
| ADC Development | Enhanced specificity and efficacy in targeting cancer cells | Potential for new cancer therapies |
| Protein Modification | Successful conjugation with sfGFP maintaining fluorescence | Advancements in protein engineering |
| Hydrogel Formation | Tunable mechanical properties through varying concentrations | Applications in tissue engineering |
Mechanism of Action
The mechanism of action of Aminooxy-amido-PEG4-propargyl involves its functional groups:
Aminooxy Group: Reacts with aldehydes or ketones to form stable oxime linkages.
Propargyl Group: Undergoes CuAAc reactions with azide groups to form stable triazole linkages. These reactions facilitate the conjugation of various molecules, enabling the creation of complex bio-conjugates and materials
Comparison with Similar Compounds
Table 1: Key Features of Aminooxy-amido-PEG4-propargyl and Analogues
*Commercial catalog number; †Estimated based on molecular formulas; ‡Aminooxy-PEG1-propargyl.
Reactivity and Application Profiles
(a) This compound vs. Propargyl-PEG4-NH2
- This compound leverages oxime ligation for glycan-targeted conjugation, ideal for ADCs requiring precise payload attachment . In contrast, Propargyl-PEG4-NH2 relies on amine coupling (e.g., with NHS esters), making it versatile for non-specific protein modification .
- The amido group in the former enhances hydrolytic stability compared to the primary amine in Propargyl-PEG4-NH2, which may require protection during synthesis .
(b) This compound vs. Aminooxy-PEG4-azide
- Both compounds enable oxime bonding, but Aminooxy-PEG4-azide adds azide-alkyne click chemistry without a propargyl group. This allows sequential conjugation (e.g., first oxime, then azide-cyclooctyne reactions) but introduces sensitivity due to the azide group’s instability .
(c) This compound vs. Propargyl-PEG4-acid
- Propargyl-PEG4-acid lacks aminooxy functionality but offers a carboxylic acid for carbodiimide-mediated coupling. This suits applications requiring covalent attachment to amines (e.g., lysine residues in proteins) rather than glycan targeting .
Stability and Handling Considerations
- Aminooxy-containing compounds (e.g., this compound, Aminooxy-PEG4-azide) are highly reactive and sensitive to moisture, requiring storage at –20°C and immediate use .
- Propargyl-PEG4-NH2 and Propargyl-PEG4-acid exhibit better stability, with shelf lives exceeding one year under recommended conditions .
Research Findings and Trends
- ADC Optimization: this compound’s non-cleavable design reduces off-target toxicity, as seen in preclinical studies of HER2-targeted ADCs .
- Dual Conjugation Strategies: Compounds like Aminooxy-PEG4-azide are gaining traction for multi-step bioconjugation in diagnostic probes .
- PROTAC Development : Propargyl-PEG4-NH2 is widely used to link E3 ligase ligands and target proteins via click chemistry .
Biological Activity
Aminooxy-amido-PEG4-propargyl is a specialized compound primarily used in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its role in click chemistry, specifically through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, applications in research, and relevant case studies.
Structure and Composition
This compound has the following chemical properties:
- CAS Number : 2253965-03-4
- Molecular Formula : C13H24N2O6
- Molecular Weight : 304.34 g/mol
- Purity : ≥ 97%
The compound features a polyethylene glycol (PEG) backbone with an aminooxy and propargyl functional group, which facilitates its reactivity in bioconjugation applications.
Reactivity
This compound is classified as a non-cleavable linker. Its alkyne moiety allows it to participate in CuAAc reactions with azide-containing molecules, making it a valuable tool for creating stable conjugates necessary for targeted drug delivery systems .
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are innovative therapeutic agents that combine the targeting ability of antibodies with the cytotoxic effects of drugs. This compound serves as a linker in ADCs, allowing for the attachment of cytotoxic agents to antibodies while maintaining their specificity towards cancer cells. This specificity helps reduce off-target effects and improves therapeutic efficacy.
Table 1: Comparison of ADC Linkers
| Linker Type | Cleavability | Application Area |
|---|---|---|
| This compound | Non-cleavable | ADCs for targeted therapy |
| Maleimide-based linkers | Cleavable | Various bioconjugation |
| Thioether linkers | Non-cleavable | Protein labeling |
In Vitro Studies
Research has demonstrated that ADCs utilizing this compound exhibit enhanced stability and prolonged circulation times in biological systems. In vitro assays have shown that these conjugates maintain their cytotoxicity against various cancer cell lines while minimizing systemic toxicity .
Case Study: Efficacy in Cancer Treatment
In a study examining the efficacy of an ADC linked via this compound, researchers observed significant tumor regression in xenograft models. The study highlighted that the conjugate retained full binding affinity to the target antigen while delivering a potent cytotoxic agent, resulting in improved therapeutic outcomes compared to unconjugated drugs .
Q & A
Q. What are the degradation pathways of this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
